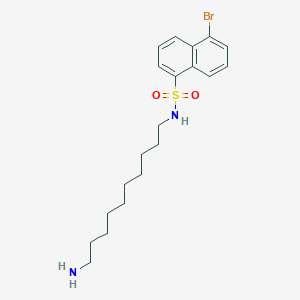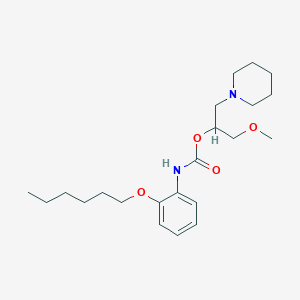
(Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a cyanoethanimidoyl group, and a hydroxybutenamide moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2-cyanoethanimidoyl chloride, followed by the addition of 3-hydroxybut-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the cyano group results in a primary amine .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical modifications makes it a valuable tool for investigating biological processes .
Medicine
Its structural features allow it to interact with specific molecular targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide involves its interaction with specific molecular targets. The benzyl group can facilitate binding to hydrophobic pockets in proteins, while the cyanoethanimidoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzyl-N’-(2-cyanoethanimidoyl)piperidine-4-carbohydrazide: Similar in structure but contains a piperidine ring instead of a hydroxybutenamide moiety.
N-benzyl-2-cyanoacetamide: Lacks the hydroxybutenamide group, making it less versatile in chemical reactions.
Uniqueness
(Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it suitable for diverse research and industrial applications.
Eigenschaften
Molekularformel |
C14H15N3O2 |
|---|---|
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
(Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C14H15N3O2/c1-10(18)13(12(16)7-8-15)14(19)17-9-11-5-3-2-4-6-11/h2-6,16,18H,7,9H2,1H3,(H,17,19)/b13-10-,16-12? |
InChI-Schlüssel |
BZJUNNCASVVPJC-LNOOMQPSSA-N |
Isomerische SMILES |
C/C(=C(\C(=N)CC#N)/C(=O)NCC1=CC=CC=C1)/O |
Kanonische SMILES |
CC(=C(C(=N)CC#N)C(=O)NCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)
![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
![N-[Cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14314599.png)




![N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine](/img/structure/B14314614.png)





